molecular formula C13H10BrNO3S B15092915 (2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

Cat. No.: B15092915
M. Wt: 340.19 g/mol
InChI Key: CGNXDYXPCDKBEL-DAFODLJHSA-N
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Description

3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid is a complex organic compound featuring a thiazole ring, a bromine atom, and a prop-2-enoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid typically involves multiple stepsThe final step involves the formation of the prop-2-enoic acid group through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid is a synthetic organic molecule with a unique structure, including a brominated phenyl group, a thiazole moiety, and an acrylic acid functional group. The acrylic acid functional group is known for its reactivity and potential biological activity. The presence of the thiazole ring contributes to the compound's chemical properties, making it a candidate for applications in pharmaceuticals and biochemistry.

Scientific Research Applications
Research into compounds similar to this compound suggests that it may exhibit various pharmacological effects. The specific biological mechanisms and efficacy of this compound would require further investigation through targeted bioassays. The uniqueness of this compound lies in its combination of both an acrylic acid functionality and a brominated thiazole derivative. This dual functionality potentially allows for enhanced reactivity and biological activity compared to other similar compounds.

(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid is a complex organic molecule characterized by its unique structural features, including a brominated aromatic ring, a methoxy group, and a thiazole moiety. This compound belongs to the class of acrylic acids, which are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazole group often enhances the pharmacological properties of such compounds, making them of interest in medicinal chemistry.

The biological activity of (2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid has been evaluated through various assays. Compounds with similar structures often exhibit computer-aided prediction tools that have been utilized to assess the potential biological activities based on the compound's structural features, indicating promising avenues for further research and development.

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-(1,3-thiazol-4-yl)phenolBromine-substituted phenolic structureAntimicrobial
4-(Thiazol-2-yloxy)benzoic acidThiazole linked to carboxylic acidAnti-inflammatory
2-Amino-N-(thiazol-4-yl)benzamideAmino group on thiazoleAnticancer
5-MethoxyindoleIndole ring with methoxy groupAnticancer properties
2-MethylthiazoleSimple thiazole structureAntimicrobial activity
4-BromophenolBrominated phenolic compoundAntioxidant effects

Mechanism of Action

The mechanism of action of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and prop-2-enoic acid group can also participate in various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, bromine atom, and prop-2-enoic acid group allows for diverse applications and interactions that are not observed in simpler compounds .

Biological Activity

(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid is a synthetic compound characterized by its unique molecular structure, which includes a brominated phenyl group and a thiazole moiety. Its molecular formula is C13H10BrNO3S, with a molecular weight of 340.19 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The compound features an acrylic acid functional group, known for its reactivity. The presence of the thiazole ring enhances its chemical properties, making it a candidate for various biological applications. The structural characteristics are summarized in the following table:

PropertyValue
Chemical NameThis compound
Molecular FormulaC13H10BrNO3S
Molecular Weight340.19 g/mol
CAS NumberNot specified

Biological Activity

Research into the biological activity of compounds similar to this compound suggests that it may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with thiazole moieties have been noted for their antimicrobial properties. Similar compounds have shown efficacy against various bacteria and fungi.
  • Anti-inflammatory Effects : The thiazole structure is often associated with anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases .
  • Anticancer Potential : The unique combination of bromine and thiazole may enhance the compound's ability to inhibit cancer cell proliferation. Studies on structurally related compounds indicate potential anticancer properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Antimicrobial Studies : A study on thiazole derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine in the phenolic structure was correlated with enhanced activity .
  • Anti-inflammatory Research : Research involving thiazole derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could exhibit similar effects .
  • Anticancer Activity : A study focusing on thiazole-containing compounds revealed that they could induce apoptosis in cancer cell lines, indicating potential as anticancer agents .

The specific biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The acrylic acid functionality may allow for interactions with various enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and cancer progression.

Properties

Molecular Formula

C13H10BrNO3S

Molecular Weight

340.19 g/mol

IUPAC Name

(E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H10BrNO3S/c14-10-2-3-12(9(5-10)1-4-13(16)17)18-6-11-7-19-8-15-11/h1-5,7-8H,6H2,(H,16,17)/b4-1+

InChI Key

CGNXDYXPCDKBEL-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/C(=O)O)OCC2=CSC=N2

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)OCC2=CSC=N2

Origin of Product

United States

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